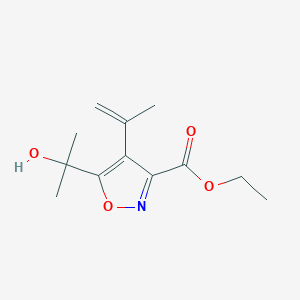
Ethyl 5-(2-hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
The synthesis of ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE involves multiple steps. One common method includes the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the isoxazole ring. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yield and purity of the final product .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the compound .
化学反応の分析
ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE has a wide range of applications in scientific research:
作用機序
The mechanism of action of ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYLIMIDAZOLE-5-CARBOXYLATE: This compound has a similar structure but contains an imidazole ring instead of an isoxazole ring.
ETHYL 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYLIMIDAZOLE-5-CARBOXYLIC ACID: Another similar compound with a carboxylic acid group instead of an ester group.
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
ethyl 5-(2-hydroxypropan-2-yl)-4-prop-1-en-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-6-16-11(14)9-8(7(2)3)10(17-13-9)12(4,5)15/h15H,2,6H2,1,3-5H3 |
InChIキー |
BZZKRNRVRJDHBG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=C1C(=C)C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B14943144.png)
![3,5-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14943145.png)
![4-(4-bromophenyl)-3-(furan-2-yl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14943150.png)

![3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one](/img/structure/B14943159.png)
![4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943161.png)
![(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14943166.png)
![ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B14943167.png)
![1-(4-chlorophenyl)-N,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14943173.png)
![3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943180.png)
![methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B14943185.png)


![3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B14943213.png)
